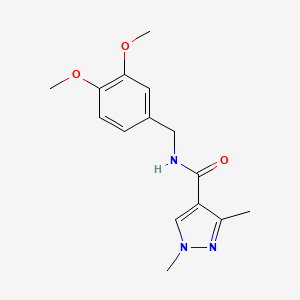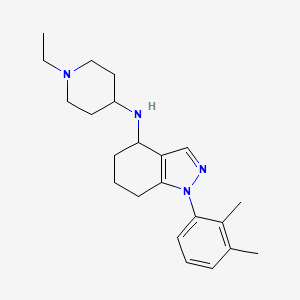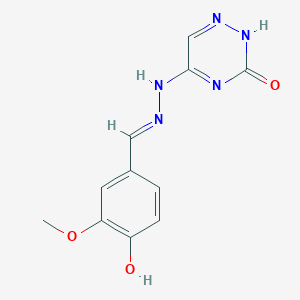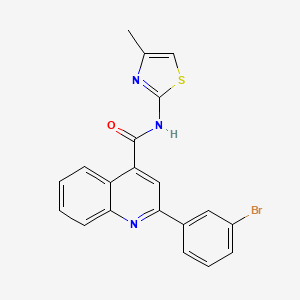![molecular formula C19H18N6O2 B6137855 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B6137855.png)
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide, also known as MTIP, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MTIP is a selective antagonist of the melanocortin 4 receptor (MC4R), which is involved in the regulation of energy balance and feeding behavior.
作用机制
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a selective antagonist of the MC4R, which is expressed in the hypothalamus and other brain regions involved in the regulation of energy balance and feeding behavior. By blocking the MC4R, 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide reduces the activity of the melanocortin system, which is involved in the regulation of appetite, energy expenditure, and glucose metabolism.
Biochemical and Physiological Effects:
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has been shown to reduce food intake and body weight in animal models, which is likely due to its ability to block the MC4R and reduce the activity of the melanocortin system. 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, which may be related to its effects on the melanocortin system.
实验室实验的优点和局限性
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is a useful tool for studying the role of the MC4R and the melanocortin system in the regulation of energy balance and feeding behavior. However, there are some limitations to its use in lab experiments. For example, 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide is not selective for the MC4R and can also block other melanocortin receptors, which may complicate the interpretation of results. Additionally, 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has a relatively short half-life, which may require frequent dosing in some experiments.
未来方向
There are several potential future directions for research on 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide. One area of interest is the development of more selective MC4R antagonists that can be used to study the specific role of the MC4R in the regulation of energy balance and feeding behavior. Another area of interest is the development of 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide derivatives with improved pharmacokinetic properties, such as longer half-life or increased selectivity for the MC4R. Finally, there is interest in exploring the potential therapeutic applications of 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide and related compounds in the treatment of obesity, diabetes, and other metabolic disorders.
合成方法
The synthesis of 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide involves several steps, starting with the reaction of 4-methoxy-3-(1H-tetrazol-1-yl)aniline with 3-bromoindole in the presence of a palladium catalyst to form 3-(1H-indol-3-yl)-4-methoxyphenyltetrazole. This intermediate is then reacted with 3-bromopropionyl chloride in the presence of a base to form 3-(1H-indol-3-yl)-N-(4-methoxy-3-(1H-tetrazol-1-yl)phenyl)propanamide, which is subsequently converted to 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide by hydrogenation.
科学研究应用
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has been extensively studied for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. Studies have shown that 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide can reduce food intake and body weight in animal models, suggesting that it may be a useful tool for the development of anti-obesity drugs. 3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide has also been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes, indicating its potential as a treatment for type 2 diabetes.
属性
IUPAC Name |
3-(1H-indol-3-yl)-N-[4-methoxy-3-(tetrazol-1-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2/c1-27-18-8-7-14(10-17(18)25-12-21-23-24-25)22-19(26)9-6-13-11-20-16-5-3-2-4-15(13)16/h2-5,7-8,10-12,20H,6,9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIPLLBNIICVQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CCC2=CNC3=CC=CC=C32)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-indol-3-yl)-N-[4-methoxy-3-(1H-tetrazol-1-yl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{2-[7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-2-oxoethyl}-2-piperidinone](/img/structure/B6137777.png)
![1,2-dihydro-5-acenaphthylenyl{1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methanone](/img/structure/B6137778.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-phenoxyacetamide](/img/structure/B6137792.png)
![2-{1-cyclohexyl-4-[(2E)-4-methyl-2-penten-1-yl]-2-piperazinyl}ethanol](/img/structure/B6137799.png)
![N-[4-(2-furyl)phenyl]-1-[(5-isopropyl-1H-pyrazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B6137805.png)
![5-[(4-benzyl-1-piperidinyl)methyl]-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxylic acid](/img/structure/B6137809.png)
![2-ethyl-3-phenyl-7-propylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6137816.png)
![methyl 4-({[1-(3-fluorobenzyl)-5-oxo-3-pyrrolidinyl]amino}methyl)benzoate](/img/structure/B6137821.png)

![5-[(4-acetylphenoxy)methyl]-N-(4-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6137836.png)
![1-isobutyl-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B6137844.png)
